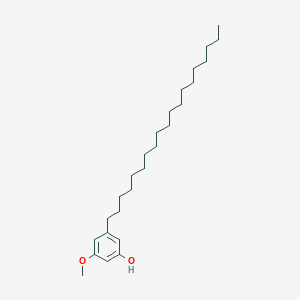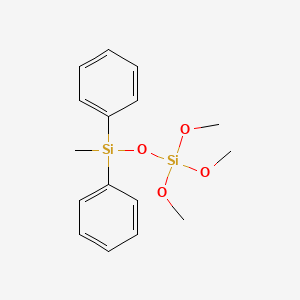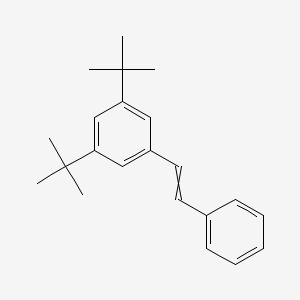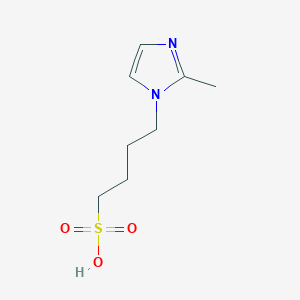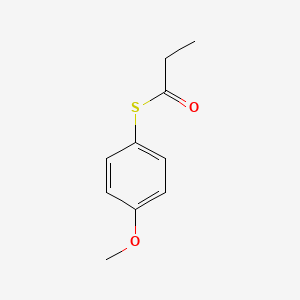
S-(4-Methoxyphenyl) propanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) propanethioate: is an organic compound with the molecular formula C10H12O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) propanethioate typically involves the reaction of 4-methoxyphenyl thiol with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) propanethioate can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-(4-Methoxyphenyl) propanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex thioester compounds and in the study of thioester chemistry.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are also used in the synthesis of peptide thioesters for protein engineering.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) propanethioate involves its interaction with molecular targets through its thioester bond. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other molecules. This acylation can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
S-Methyl propanethioate: Similar in structure but with a methyl group instead of a 4-methoxyphenyl group.
S-Phenyl propanethioate: Contains a phenyl group instead of a 4-methoxyphenyl group.
S-(4-Methoxyphenyl) ethanethioate: Similar but with an ethanoyl group instead of a propanoyl group.
Uniqueness: S-(4-Methoxyphenyl) propanethioate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
120346-05-6 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) propanethioate |
InChI |
InChI=1S/C10H12O2S/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
DDNOBUYIFORMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
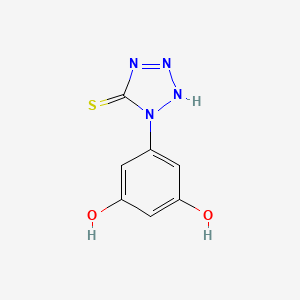
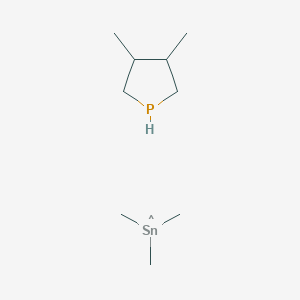
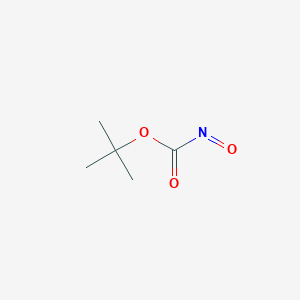
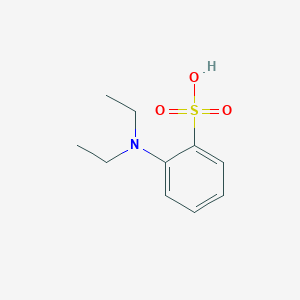
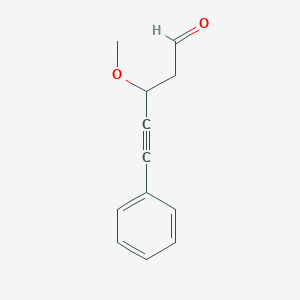
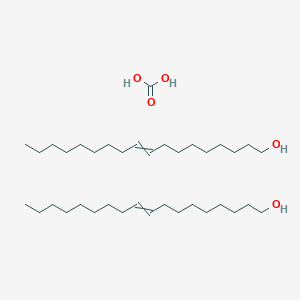
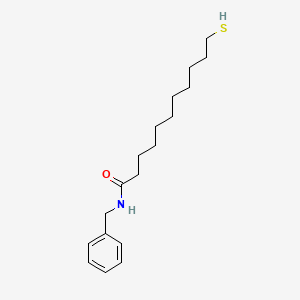
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
